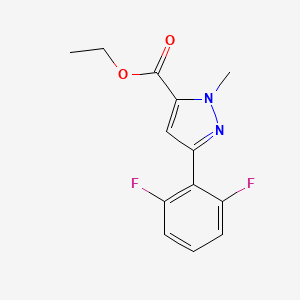

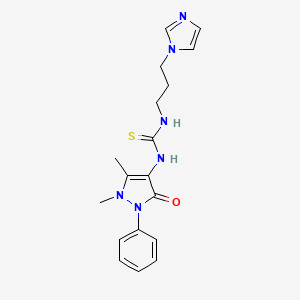

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-5-carboxylic acid ethyl ester” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 2,6-difluorophenyl group suggests the presence of a phenyl ring (a derivative of benzene) with fluorine atoms at the 2nd and 6th positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atoms and the ester group could influence properties like polarity, solubility, and reactivity .Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been demonstrated. This process is highlighted for its efficiency in preparing new N-fused heterocycle products in good to excellent yields, suggesting the utility of pyrazole derivatives in synthesizing complex heterocyclic structures (Ghaedi et al., 2015).

Corrosion Inhibition

Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. The study demonstrates the potential of these compounds in reducing the corrosion rate, with the inhibiting action increasing with the concentration of pyrazole compounds (Herrag et al., 2007).

Coordination Polymers

The creation of d^10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrates the role of pyrazole derivatives in assembling complex coordination polymers, which could have implications for materials science and catalysis (Cheng et al., 2017).

Optical Nonlinearity

A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their optical nonlinearity, indicating their potential as materials for optical limiting applications (Chandrakantha et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 5-(2,6-difluorophenyl)-2-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)11-7-10(16-17(11)2)12-8(14)5-4-6-9(12)15/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRZTOGSWMMGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2821503.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2821509.png)

![2-(3-methylpiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2821510.png)

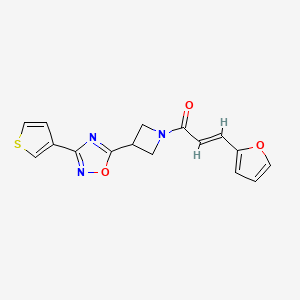

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2821513.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide](/img/structure/B2821514.png)

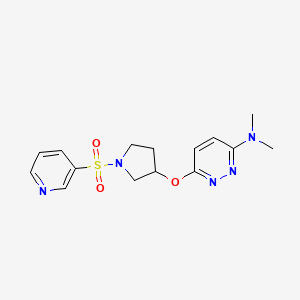

![7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821515.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821520.png)

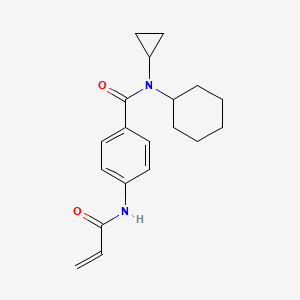

![N-Cyclopentyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2821522.png)